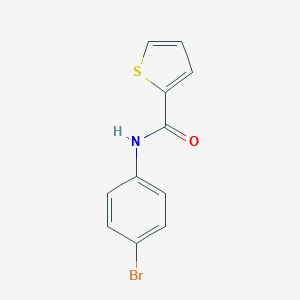

N-(4-bromophenyl)thiophene-2-carboxamide

Description

N-(4-Bromophenyl)thiophene-2-carboxamide is a heterocyclic carboxamide compound featuring a thiophene ring linked to a 4-bromophenyl group via an amide bond. This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for developing antimicrobial, antiviral, and receptor-targeting agents . Its synthetic accessibility and capacity for functional group modifications make it a valuable template for structure-activity relationship (SAR) studies.

Properties

CAS No. |

50428-20-1 |

|---|---|

Molecular Formula |

C11H8BrNOS |

Molecular Weight |

282.16 g/mol |

IUPAC Name |

N-(4-bromophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H8BrNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |

InChI Key |

GOSYKGLEOORQPW-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Chlorophenyl)thiophene-2-carboxamide

Replacing the bromine atom with chlorine (N-(4-chlorophenyl)thiophene-2-carboxamide) retains antibacterial activity but alters pharmacokinetic properties. For example, the chloro analog exhibits a lower molecular weight (283.7 g/mol vs. 328.2 g/mol for the bromo derivative) and reduced lipophilicity (ClogP: 3.2 vs. 3.8), impacting membrane permeability .

Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)

Tibrofan introduces additional bromine atoms at the 4,5-positions of the thiophene ring, enhancing halogen bonding interactions with bacterial enzymes. This modification improves disinfectant efficacy against Gram-negative pathogens like E. coli but increases molecular weight (468.9 g/mol) and toxicity (LD₅₀ in mice: 120 mg/kg vs. 250 mg/kg for the parent compound) .

Heterocyclic Modifications

N-(4-Bromophenyl)furan-2-carboxamide

This analog shows diminished antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL vs. 8 µg/mL for the thiophene derivative) but improved solubility in aqueous media .

Pyridazinone Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrates mixed FPR1/FPR2 agonist activity, highlighting the role of the pyridazinone ring in modulating G-protein-coupled receptor signaling.

Functional Group Additions

N-(4-Bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide

Incorporating a benzyl group and fluorine atom (compound 5a, EC₅₀ = 1.42 µM) enhances antiviral activity against enterovirus 71 (EV71) by 10-fold compared to enviroxime (EC₅₀ = 0.15 µM). The benzyl group likely improves viral protease inhibition through hydrophobic interactions, while fluorine enhances metabolic stability .

Sulfonyl-Substituted Analogs

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide introduces a sulfonyl group, increasing polarity (Topological Polar Surface Area: 86 Ų vs. 56 Ų for the parent compound) and broadening activity against Mycobacterium tuberculosis (MIC: 2 µg/mL). The sulfonyl moiety may enhance target binding through hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

| Property | N-(4-Bromophenyl)thiophene-2-carboxamide | N-(4-Chlorophenyl)thiophene-2-carboxamide | Tibrofan |

|---|---|---|---|

| Molecular Weight (g/mol) | 328.2 | 283.7 | 468.9 |

| ClogP | 3.8 | 3.2 | 5.1 |

| Topological Polar Surface Area | 56 Ų | 56 Ų | 78 Ų |

| Solubility (mg/mL in water) | 0.12 | 0.25 | <0.01 |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a dried Schlenk flask, 4-bromoaniline (1.0 equiv, 2.30 mmol) is dissolved in anhydrous dichloromethane (DCM, 15 mL). Triethylamine (Et₃N, 1.0 equiv) is added as a base to scavenge HCl, followed by dropwise addition of thiophene-2-carbonyl chloride (1.0 equiv) at 0°C. The mixture is stirred at room temperature for 18 hours, with reaction progress monitored by TLC. Post-reaction, the mixture is quenched with 1N HCl, and the organic layer is extracted with DCM, washed with saturated NaHCO₃, dried over MgSO₄, and concentrated in vacuo. Purification via recrystallization (petroleum ether) yields the product as a crystalline solid.

Key Data:

-

Yield : 86–94% (depending on stoichiometry and purity of reagents).

-

Solvent : Dichloromethane (optimal for reactivity and solubility).

-

Base : Et₃N preferred over inorganic bases due to superior HCl sequestration.

Alternative Coupling Strategies Using Activators

For laboratories lacking access to thiophene-2-carbonyl chloride, carbodiimide-mediated coupling offers a viable alternative. This method, inspired by amido bromophenol syntheses, employs HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) to activate the carboxylic acid.

Procedure with Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid (1.2 equiv) is dissolved in THF under argon. HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, followed by 4-bromoaniline (1.0 equiv). The reaction is stirred at 25°C for 12 hours, after which the mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica chromatography (hexane/ethyl acetate).

Key Data:

-

Yield : 67–73% (lower than acyl chloride route due to intermediate steps).

-

Advantage : Avoids handling corrosive acyl chlorides.

Industrial-Scale Synthesis and Process Optimization

A patent from CN110818679A describes a scalable route to brominated thiophenes, emphasizing triphenylphosphine-mediated cyclization and high-vacuum distillation . Though designed for 4-bromobenzo[b]thiophene, the methodology informs process optimization:

Key Steps for Scalability

-

Cyclization : Reaction of 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone/K₂CO₃ at 30–35°C.

-

Quaternary Salt Formation : Treatment with triphenylphosphine in toluene at 60°C.

-

Distillation : High-vacuum distillation at 90–110°C ensures >95% purity.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Direct Amidation | 86–94% | Low | High | Moderate |

| HATU-Mediated Coupling | 67–73% | Moderate | Moderate | High |

| Suzuki Cross-Coupling | 43–83% | High | Low | Very High |

Direct amidation is optimal for most settings due to high yields and simplicity, while HATU-mediated coupling suits labs avoiding acyl chlorides. Suzuki reactions are reserved for specialized derivatives.

Challenges and Mitigation Strategies

-

Acyl Chloride Instability : Thiophene-2-carbonyl chloride hydrolyzes readily; use fresh reagents and anhydrous conditions.

-

Byproduct Formation : Excess Et₃N may cause esterification; strict stoichiometry is critical.

-

Purification Difficulties : Recrystallization in petroleum ether resolves low solubility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.